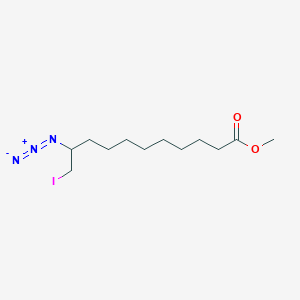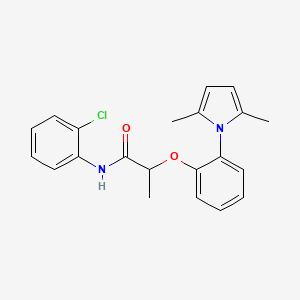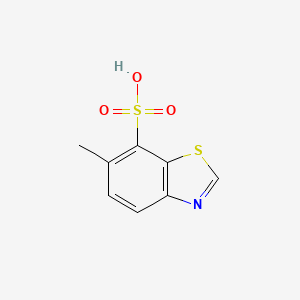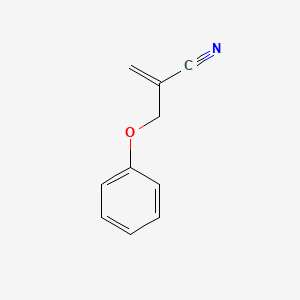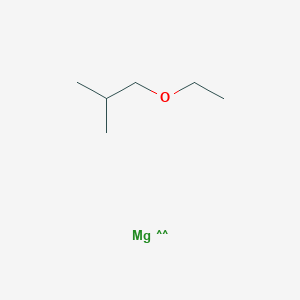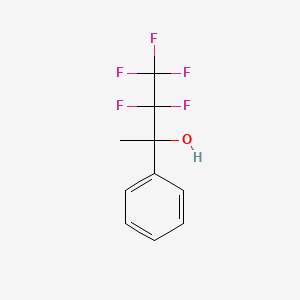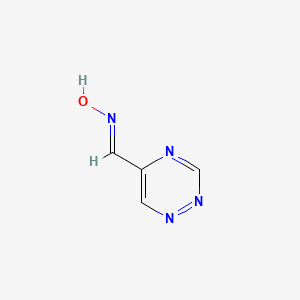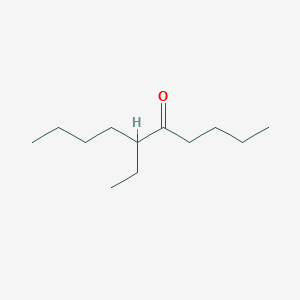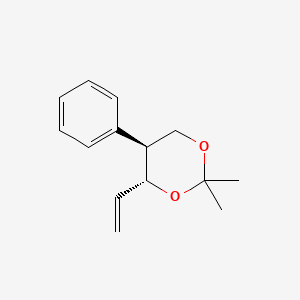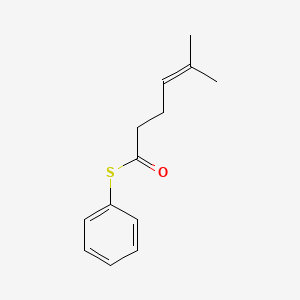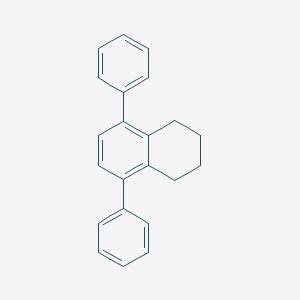
5,8-Diphenyl-1,2,3,4-tetrahydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Diphenyl-1,2,3,4-tetrahydronaphthalene is an organic compound belonging to the class of tetrahydronaphthalenes This compound is characterized by the presence of two phenyl groups attached to the naphthalene core, which is partially hydrogenated
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Diphenyl-1,2,3,4-tetrahydronaphthalene typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of 5,8-diphenylnaphthalene using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely follow similar hydrogenation processes used in laboratory settings, scaled up for larger production volumes. The choice of catalyst, reaction conditions, and purification methods would be optimized for efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 5,8-Diphenyl-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Further reduction can lead to fully hydrogenated products.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of diphenylnaphthoquinones.
Reduction: Formation of decahydronaphthalene derivatives.
Substitution: Formation of halogenated diphenyltetrahydronaphthalenes.
Wissenschaftliche Forschungsanwendungen
5,8-Diphenyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, although specific applications are still under research.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5,8-Diphenyl-1,2,3,4-tetrahydronaphthalene is not fully understood. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The phenyl groups may facilitate binding to hydrophobic pockets in proteins, influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydronaphthalene (Tetralin): A simpler derivative without phenyl groups, used as a hydrogen-donor solvent.
5,7-Diphenyl-8-nitro-1,2,3,4-tetrahydronaphthalene: A nitro-substituted derivative with different reactivity and applications.
Uniqueness: 5,8-Diphenyl-1,2,3,4-tetrahydronaphthalene is unique due to the presence of two phenyl groups, which enhance its chemical reactivity and potential for diverse applications compared to simpler tetrahydronaphthalene derivatives.
Eigenschaften
CAS-Nummer |
92760-00-4 |
|---|---|
Molekularformel |
C22H20 |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
5,8-diphenyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C22H20/c1-3-9-17(10-4-1)19-15-16-20(18-11-5-2-6-12-18)22-14-8-7-13-21(19)22/h1-6,9-12,15-16H,7-8,13-14H2 |
InChI-Schlüssel |
YBXFKWUNZUWUNK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C=CC(=C2C1)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


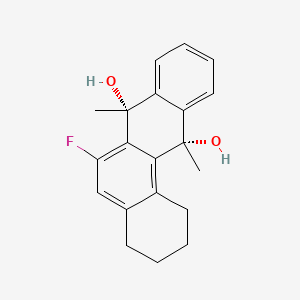
![1-Azabicyclo[2.2.2]oct-2-en-3-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate](/img/structure/B14344674.png)
